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Compound of Interest

Compound Name: Yoda2

Cat. No.: B15614596 Get Quote

Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
Introduction:

Yoda2 is a potent and selective small-molecule agonist of the mechanosensitive ion channel

Piezo1.[1][2] Piezo1 is a critical transducer of mechanical forces into biochemical signals in a

wide array of cell types, playing a crucial role in various physiological processes. Yoda2 offers

a powerful tool for researchers to investigate the function of Piezo1 and its downstream

signaling pathways in vitro without the need for mechanical stimulation. These application

notes provide a comprehensive guide to determining the optimal working concentration of

Yoda2 and include detailed protocols for its use in common cell culture-based assays.

Data Presentation: Quantitative Analysis of Yoda2
Efficacy
The effective concentration of Yoda2 is highly dependent on the cell type, the expression level

of Piezo1, and the specific assay being performed. The half-maximal effective concentration

(EC50) is a key parameter for determining the appropriate concentration range for your

experiments.
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Cell Line/System Assay Type EC50 of Yoda2 Reference

Mouse Piezo1

(overexpressed)
Calcium Imaging 150 nM [1][2][3]

Human Umbilical Vein

Endothelial Cells

(HUVECs)

Calcium Imaging 1.14 µM [1]

Human Red Blood

Cells (RBCs)
Patch Clamp 305 nM [4][5]

Human Red Blood

Cells (RBCs)

Calcium

Measurements
986 nM [5]

Human Red Blood

Cells (RBCs)
Membrane Potential 465 nM [5]

HeLa Cells Calcium Imaging

Not specified, but

evokes Ca2+

elevation

[1][2]

Mouse Portal Vein Relaxation Assay 1.2 µM [1][2]

Note: It is strongly recommended to perform a dose-response curve to determine the optimal

Yoda2 concentration for your specific cell line and experimental conditions.[5] For full activation

of Piezo1, a concentration of approximately three times the EC50 is often used.[5]

Experimental Protocols
Preparation of Yoda2 Stock and Working Solutions
Materials:

Yoda2 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Endotoxin-free water or cell culture medium
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Protocol:

Stock Solution Preparation (e.g., 10 mM):

Due to its hydrophobic nature, Yoda2 is typically dissolved in DMSO to create a high-

concentration stock solution.

Calculate the required amount of Yoda2 powder and DMSO to achieve a 10 mM stock

solution.

Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of

DMSO to the vial containing the Yoda2 powder.

Vortex or gently sonicate until the powder is completely dissolved.

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes

to avoid repeated freeze-thaw cycles.

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Working Solution Preparation:

On the day of the experiment, thaw a single aliquot of the Yoda2 stock solution at room

temperature.

Dilute the stock solution to the desired final working concentration using pre-warmed,

sterile cell culture medium or an appropriate physiological buffer.

Important: To avoid precipitation and ensure proper mixing, it is recommended to perform

serial dilutions. For example, to achieve a 1 µM working solution from a 10 mM stock, you

can first dilute it 1:100 in media (to 100 µM) and then 1:100 again (to 1 µM).

The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to

avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same

final DMSO concentration) is included in your experiments.

In Vitro Calcium Imaging Assay
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This protocol outlines the measurement of intracellular calcium influx following Yoda2-induced

Piezo1 activation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

Cells expressing Piezo1 plated on glass-bottom dishes or 96-well plates

Fluo-4 AM or other suitable calcium indicator dye

Pluronic F-127 (optional, to aid dye loading)

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Yoda2 working solutions

Fluorescence microscope or plate reader equipped for calcium imaging

Protocol:

Cell Seeding:

Seed cells onto the appropriate imaging plates or dishes and allow them to adhere and

reach the desired confluency (typically 70-90%).

Dye Loading:

Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) in HBSS. The addition of

Pluronic F-127 (0.01-0.02%) can facilitate dye entry into the cells.

Remove the culture medium from the cells and wash once with HBSS.

Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in

the dark.

After incubation, wash the cells 2-3 times with fresh HBSS to remove excess dye.

Add fresh HBSS or culture medium to the cells and allow them to de-esterify the dye for at

least 30 minutes at room temperature in the dark.
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Image Acquisition:

Place the plate on the fluorescence microscope or plate reader.

Acquire a baseline fluorescence reading for a set period before adding Yoda2.

Add the Yoda2 working solution to the cells and immediately begin recording the changes

in fluorescence intensity over time.

As a negative control, add the vehicle (media with DMSO) to a separate well.

As a positive control for Piezo1 channel blocking, a non-selective ion channel inhibitor like

Gadolinium chloride (GdCl₃) at a concentration of 30 µM can be applied after Yoda2
stimulation.[5]

Data Analysis:

Quantify the change in fluorescence intensity over time. The data is often presented as a

ratio of the fluorescence at a given time point to the baseline fluorescence (F/F₀).

Cell Viability/Cytotoxicity Assay
This protocol is to determine if the chosen working concentrations of Yoda2 have any cytotoxic

effects on the cells. A common method is the MTT or WST-1 assay.

Materials:

Cells seeded in a 96-well plate

Yoda2 working solutions at various concentrations

MTT or WST-1 reagent

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

Microplate reader

Protocol:
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Cell Seeding:

Seed cells in a 96-well plate at a predetermined density and allow them to attach

overnight.

Treatment:

Remove the old medium and add fresh medium containing different concentrations of

Yoda2. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a

known cytotoxic agent).

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Assay Procedure (MTT example):

After the incubation period, add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to

each well.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into

formazan crystals.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan

crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Data Acquisition and Analysis:

Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for

MTT) using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Mandatory Visualizations
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Piezo1 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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